molecular formula C14H19N3O4 B15057672 2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol

2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol

Cat. No.: B15057672
M. Wt: 293.32 g/mol
InChI Key: VDPQZYPRPQEOQT-UHFFFAOYSA-N
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Description

2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol is a synthetic organic compound that features a pyrazole ring substituted with an amino group and a trimethoxyphenyl group

Preparation Methods

The synthesis of 2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 3,4,5-trimethoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the amino and ethanol groups. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with molecular targets such as tubulin, leading to the inhibition of microtubule formation. This disruption of microtubules can result in cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit other enzymes and proteins, contributing to its biological effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

2-[4-amino-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C14H19N3O4/c1-19-11-6-9(7-12(20-2)14(11)21-3)13-10(15)8-16-17(13)4-5-18/h6-8,18H,4-5,15H2,1-3H3

InChI Key

VDPQZYPRPQEOQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C=NN2CCO)N

Origin of Product

United States

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